molecular formula C6H2BrClIN3 B13489356 2-Bromo-4-chloro-3-iodopyrazolo[1,5-a]pyrazine

2-Bromo-4-chloro-3-iodopyrazolo[1,5-a]pyrazine

Cat. No.: B13489356
M. Wt: 358.36 g/mol
InChI Key: HPLQXNZWIYHHLQ-UHFFFAOYSA-N
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Description

2-Bromo-4-chloro-3-iodopyrazolo[1,5-a]pyrazine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrazine family This compound is characterized by the presence of bromine, chlorine, and iodine atoms attached to the pyrazolo[1,5-a]pyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-chloro-3-iodopyrazolo[1,5-a]pyrazine typically involves multi-step reactions starting from readily available precursors. One common method involves the halogenation of pyrazolo[1,5-a]pyrazine derivatives. The process may include:

    Bromination: Introduction of bromine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Chlorination: Introduction of chlorine using chlorine gas or thionyl chloride.

    Iodination: Introduction of iodine using iodine or an iodine-containing reagent such as potassium iodide in the presence of an oxidizing agent.

Industrial Production Methods

Industrial production of this compound may involve scalable processes such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-chloro-3-iodopyrazolo[1,5-a]pyrazine can undergo several types of chemical reactions, including:

    Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide or potassium tert-butoxide in polar solvents.

    Electrophilic Substitution: Lewis acids such as aluminum chloride or iron(III) chloride.

    Oxidation: Potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases such as potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds, while nucleophilic substitution can introduce different functional groups such as alkyl or aryl groups.

Scientific Research Applications

2-Bromo-4-chloro-3-iodopyrazolo[1,5-a]pyrazine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-Bromo-4-chloro-3-iodopyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-chloro-3-iodopyrazolo[3,4-d]pyrimidine
  • 2-Bromo-4-chloro-3-iodopyrazolo[4,3-e][1,2,4]triazine
  • 2-Bromo-4-chloro-3-iodopyrazolo[1,5-a]pyrimidine

Uniqueness

2-Bromo-4-chloro-3-iodopyrazolo[1,5-a]pyrazine is unique due to its specific substitution pattern and the presence of three different halogen atoms. This unique structure imparts distinct chemical reactivity and potential biological activities compared to other similar compounds.

Properties

Molecular Formula

C6H2BrClIN3

Molecular Weight

358.36 g/mol

IUPAC Name

2-bromo-4-chloro-3-iodopyrazolo[1,5-a]pyrazine

InChI

InChI=1S/C6H2BrClIN3/c7-5-3(9)4-6(8)10-1-2-12(4)11-5/h1-2H

InChI Key

HPLQXNZWIYHHLQ-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=C(C(=N2)Br)I)C(=N1)Cl

Origin of Product

United States

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